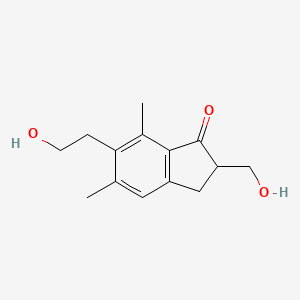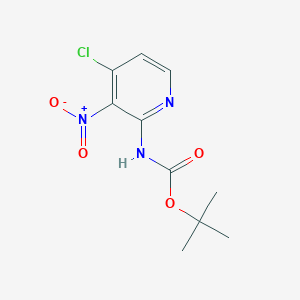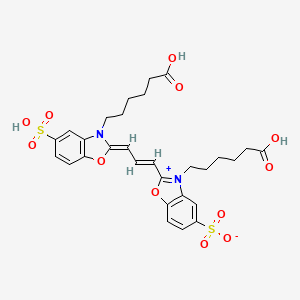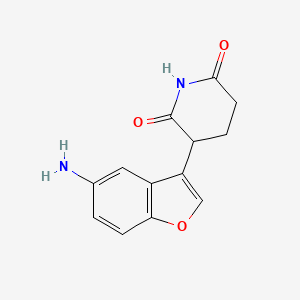![molecular formula C10H9FN2OS B12102885 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B12102885.png)
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline: is a heterocyclic organic compound with a complex structure. Let’s break it down:
-
Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocycle composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.
-
Functional Groups
Fluoro Group (F): Positioned at the 3-position of the thiazole ring.
Methyl Group (CH₃): Attached to the nitrogen atom of the thiazole ring.
Aniline Group (C₆H₅NH₂): The aniline moiety is attached to the thiazole ring via an oxygen atom.
Chemical Reactions Analysis
-
Reactivity: : As an aromatic compound, 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can undergo various reactions:
Electrophilic Substitution: The C-5 atom of the thiazole ring is susceptible to electrophilic substitution.
Nucleophilic Substitution: The C-2 atom of the thiazole ring can participate in nucleophilic substitution reactions.
-
Common Reagents and Conditions: : These would depend on the specific reaction, but typical reagents include halogens, acids, and bases.
-
Major Products: : The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
This compound’s applications span several fields:
Medicine: It might exhibit antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block, it could be used in the synthesis of other compounds.
Industry: It may find applications in dyes, biocides, or chemical accelerators.
Comparison with Similar Compounds
While I don’t have a direct comparison, thiazoles are versatile and appear in various biologically active molecules. For instance:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
For more in-depth studies, consult scientific literature or specialized databases
Properties
Molecular Formula |
C10H9FN2OS |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H9FN2OS/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 |
InChI Key |
ZMSGACZGUQFNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)


